- Identification of false positives in "HTS hits to lead": The application of Bayesian models in HTS triage to rapidly deliver a series of selective TRPV4 antagonists, MedChemComm, 2013, 4(1), 244-251
Cas no 934664-42-3 (tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate)
934664-42-3 structure
Product Name:tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate
CAS-Nr.:934664-42-3
MF:C9H15NO3
MW:185.220302820206
MDL:MFCD19443902
CID:2102181
PubChem ID:66521770
Update Time:2024-10-26
tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2-OXA-5-AZASPIRO[2.3]HEXANE-5-CARBOXYLIC ACID TERT-BUTYL ESTER
- 1,1-dimethylethyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate
- tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate
- tert-Butyl 1-oxa-5-azaspiro[2.3]hexan-5-carboxylate
- J-510182
- Z1251416072
- CS-0048471
- SCHEMBL1489016
- EN300-211687
- tert-butyl1-oxa-5-azaspiro[2.3]hexane-5-carboxylate
- AKOS015950458
- DB-328700
- AS-52730
- MFCD19443902
- 934664-42-3
- SB40793
- P15558
- JYLOFVXRGBRINO-UHFFFAOYSA-N
- SY099130
- 5-Boc-1-oxa-5-azaspiro[2.3]hexane
- oxa-5-azaspiro[2.3]hexane-5-carboxylic acid tert-butyl ester
- F1905-8098
-
- MDL: MFCD19443902
- Inchi: 1S/C9H15NO3/c1-8(2,3)13-7(11)10-4-9(5-10)6-12-9/h4-6H2,1-3H3
- InChI-Schlüssel: JYLOFVXRGBRINO-UHFFFAOYSA-N
- Lächelt: O=C(N1CC2(CO2)C1)OC(C)(C)C
Berechnete Eigenschaften
- Genaue Masse: 185.10519334g/mol
- Monoisotopenmasse: 185.10519334g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 13
- Anzahl drehbarer Bindungen: 3
- Komplexität: 238
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topologische Polaroberfläche: 42.1Ų
Experimentelle Eigenschaften
- Siedepunkt: 259.5±33.0°C at 760 mmHg
tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H302
- Warnhinweis: P280-P305+P351+P338
- Sicherheitshinweise: H303+H313+H333
- Lagerzustand:Inert atmosphere,2-8°C
tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-211687-100mg |
tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate |
934664-42-3 | 95.0% | 100mg |
$300.0 | 2022-02-28 | |
| Enamine | EN300-211687-250mg |
tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate |
934664-42-3 | 95.0% | 250mg |
$342.0 | 2022-02-28 | |
| Enamine | EN300-211687-500mg |
tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate |
934664-42-3 | 95.0% | 500mg |
$385.0 | 2022-02-28 | |
| Enamine | EN300-211687-1000mg |
tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate |
934664-42-3 | 95.0% | 1g |
$428.0 | 2022-02-28 | |
| Enamine | EN300-211687-2500mg |
tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate |
934664-42-3 | 95.0% | 2500mg |
$733.0 | 2022-02-28 | |
| Enamine | EN300-211687-5000mg |
tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate |
934664-42-3 | 95.0% | 5g |
$1240.0 | 2022-02-28 | |
| Enamine | EN300-211687-10000mg |
tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate |
934664-42-3 | 95.0% | 10g |
$2254.0 | 2022-02-28 | |
| Chemenu | CM219144-1g |
tert-Butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate |
934664-42-3 | 97% | 1g |
$583 | 2021-08-04 | |
| Chemenu | CM219144-5g |
tert-Butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate |
934664-42-3 | 97% | 5g |
$1748 | 2021-08-04 | |
| TRC | T205780-10mg |
tert-Butyl 1-Oxa-5-azaspiro[2.3]hexane-5-carboxylate |
934664-42-3 | 10mg |
$ 50.00 | 2022-06-03 |
tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ; 0 °C → 25 °C; 7 h, 25 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 18 h, 25 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 18 h, 25 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform ; 2 d, rt
1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Water
1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Water
Referenz
- Novel Carboxamide-Based Allosteric MEK Inhibitors: Discovery and Optimization Efforts toward XL518 (GDC-0973), ACS Medicinal Chemistry Letters, 2012, 3(5), 416-421
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform ; 2 d, rt
1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Water ; rt
Referenz
- N-Acylazetidine derivatives as MEK inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform ; 2 d, rt
1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Water
1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Water
Referenz
- Preparation of azetidines as MEK kinase inhibitors for the treatment of proliferative diseases, especially cancer, World Intellectual Property Organization, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 48 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Referenz
- Imidazo[5,1-a]isoindoline derivatives as TDO2 inhibitors and their preparation, United States, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 5 h, rt
Referenz
- Spiro-heterocyclic compound, its preparing method and application as RORγt inhibitor, China, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform ; 2 d, rt
1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Water ; rt
Referenz
- Preparation of N-acylazetidine MEK inhibitors and 4-aryl-2-aminopyrimidine or 4-aryl-2-aminoalkylpyrimidine JAK-2 inhibitors and their combinations useful for treating neoplasm, World Intellectual Property Organization, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform ; 48 h, 25 °C
1.2 Reagents: Sodium bicarbonate , Sodium sulfite Solvents: Water
1.2 Reagents: Sodium bicarbonate , Sodium sulfite Solvents: Water
Referenz
- Preparation of non-fused tricyclic compounds for the treatment of cancer, World Intellectual Property Organization, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 30 °C; 40 h, 30 °C
Referenz
- Related orphan receptor γ regulator and its pharmaceutically acceptable salt, China, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform ; 0 °C
1.2 Reagents: Isopropanol ; 10 min, 0 °C; 0 °C → rt; 19 h, rt; rt → 0 °C; 0 °C; 2 h, 0 °C → rt; rt; rt → 0 °C
1.3 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Water ; 0 °C → 10 °C; 30 min
1.2 Reagents: Isopropanol ; 10 min, 0 °C; 0 °C → rt; 19 h, rt; rt → 0 °C; 0 °C; 2 h, 0 °C → rt; rt; rt → 0 °C
1.3 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Water ; 0 °C → 10 °C; 30 min
Referenz
- Preparation of triazolopyridine derivatives for use as PIM kinase inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 48 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Referenz
- Preparation of imidazoisoindole compounds as TDO2 inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform ; cooled; overnight, rt
Referenz
- Preparation of 10a-azalide compounds having 4-membered ring structure as antibacterial agents, World Intellectual Property Organization, , ,
tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate Raw materials
- tert-butyl 3-methylideneazetidine-1-carboxylate
- Tert-butyl 3-bromo-3-(hydroxymethyl)azetidine-1-carboxylate
- Tert-butyl 3-(bromomethyl)-3-hydroxyazetidine-1-carboxylate
tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate Preparation Products
tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:934664-42-3)tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate
Bestellnummer:A901009
Bestandsstatus:in Stock
Menge:1g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 12:07
Preis ($):299.0
Email:sales@amadischem.com
tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate Verwandte Literatur
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:934664-42-3)tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate
Reinheit:99%
Menge:1g
Preis ($):299.0